Fmoc-Lys(Biotin)-OH

Übersicht

Beschreibung

Fmoc-Lys(Biotin)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine-biotin, is a modified amino acid derivative. It combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with lysine and biotin. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to introduce biotinylated lysine residues into peptides. Biotinylation is a common technique used in biochemical assays and molecular biology for the detection and purification of proteins and nucleic acids.

Wissenschaftliche Forschungsanwendungen

Fmoc-Lys(Biotin)-OH has numerous applications in scientific research:

Chemistry: Used in the synthesis of biotinylated peptides for studying protein-protein interactions and enzyme kinetics.

Biology: Employed in affinity purification and detection assays, such as Western blotting and ELISA, due to the strong binding affinity between biotin and streptavidin.

Medicine: Utilized in the development of biotinylated drugs and diagnostic agents for targeted delivery and imaging.

Industry: Applied in the production of biotinylated peptides for use in biosensors and other analytical devices.

Wirkmechanismus

Target of Action

Fmoc-Lys(Biotin)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are proteins and peptides that interact with biotin, a vitamin that plays a key role in various biological processes .

Mode of Action

This compound interacts with its targets through the biotin moiety, which has a high affinity for proteins like streptavidin and avidin . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis, which can be removed under specific conditions to reveal the reactive amine group of the lysine residue .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific peptide or protein it is incorporated into. It’s known that biotin is involved in carboxylation, decarboxylation, and transcarboxylation reactions in the body .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability and pharmacokinetics would likely depend on the properties of the final peptide product .

Result of Action

The molecular and cellular effects of this compound depend on the specific peptide or protein it is incorporated into. In general, the incorporation of biotin into peptides can enhance their binding to biotin-interacting proteins, potentially altering the function or localization of these proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the Fmoc group can be removed under basic conditions, which is a critical step in peptide synthesis .

Biochemische Analyse

Biochemical Properties

Fmoc-Lys(Biotin)-OH is known for its eminent self-assembly features, which are due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This property allows it to interact with various enzymes, proteins, and other biomolecules, promoting the association of building blocks .

Cellular Effects

The inherent hydrophobicity and aromaticity of the Fmoc moiety can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The Fmoc group can promote the association of building blocks, potentially influencing enzyme activation or inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Fmoc-modified amino acids and short peptides have been used in the synthesis of peptide acids .

Metabolic Pathways

Fmoc-modified amino acids and short peptides are known to possess self-assembly features that can influence various biochemical reactions .

Transport and Distribution

The Fmoc group’s inherent hydrophobicity and aromaticity can influence its localization or accumulation .

Subcellular Localization

Fmoc-modified amino acids and short peptides can influence the activity or function of specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Biotin)-OH typically involves the following steps:

Protection of Lysine: The ε-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Biotinylation: The protected lysine is then reacted with biotin-N-hydroxysuccinimide ester (biotin-NHS) to attach the biotin moiety to the ε-amino group of lysine.

Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-Lys(Biotin)-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using bases like piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Biotinylation: Attachment of biotin to lysine residues using biotin-NHS.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Biotinylation: Biotin-NHS in anhydrous DMF.

Major Products:

Deprotection: Free lysine with a biotin moiety.

Coupling: Peptides with biotinylated lysine residues.

Biotinylation: Biotinylated lysine derivatives.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Biotin)-OH but with a tert-butyloxycarbonyl (Boc) protecting group instead of biotin.

Fmoc-Lys(5-Fam)-OH: Contains a 5-carboxyfluorescein (5-Fam) moiety instead of biotin, used for fluorescence-based assays.

Fmoc-Lys(Dabcyl)-OH: Contains a 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) moiety, used as a quencher in fluorescence resonance energy transfer (FRET) assays.

Uniqueness: this compound is unique due to its biotin moiety, which allows for strong and specific binding to streptavidin or avidin. This property makes it particularly valuable in applications requiring high-affinity interactions, such as affinity purification and detection assays.

Biologische Aktivität

Fmoc-Lys(Biotin)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-biotinyl-L-lysine, is a modified amino acid that plays a crucial role in peptide synthesis and bioconjugation. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha amino group of lysine, while the epsilon amino group is linked to biotin via an amide bond. Biotin is a vital cofactor known for its strong affinity to avidin and streptavidin, making this compound particularly valuable in various biological applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the coupling process, while the biotin moiety allows for the incorporation of biotin into peptides. This modification enables the creation of biotinylated peptides that are essential for numerous research applications.

Biological Activity

Binding Affinity : The primary biological activity of this compound arises from its ability to facilitate the incorporation of biotin into peptides. Biotinylated peptides exhibit a high binding affinity for avidin and streptavidin, which can be quantified using techniques such as surface plasmon resonance (SPR) and enzyme-linked assays. These interactions significantly enhance sensitivity in assays like enzyme-linked immunosorbent assays (ELISA) and Western blotting .

Applications in Research :

- Localization Studies : Biotinylated peptides are utilized to study the localization and distribution of cell surface receptors. By tagging peptides with detectable markers, researchers can visualize receptor distribution using microscopy techniques.

- Affinity Purification : These peptides are also employed in immunology and histochemistry for affinity purification, enabling researchers to isolate specific proteins from complex mixtures .

Case Studies

- Peptide Synthesis : A study demonstrated that using Fmoc-Lys(Dde)-OH along with biotin yielded high percentages of correctly synthesized products, showcasing its effectiveness in peptide synthesis strategies .

- Biosensing Applications : Research highlighted the use of biotinylated compounds in biosensing applications, where their strong and stable interactions with avidin were quantified, emphasizing their potential in molecular imaging and diagnostics .

Comparative Analysis

The following table summarizes various compounds related to this compound, highlighting their unique features:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Fmoc-Lys(DABCYL)-OH | Contains a DABCYL fluorophore | Primarily used for fluorescence applications |

| Fmoc-Lys(TF3)-OH | Incorporates a different fluorophore | Focused on fluorescence-based detection |

| Fmoc-Lys(Cy3)-OH | Cy3 fluorophore for imaging | Used in live-cell imaging applications |

| Fmoc-Lys(Cy5)-OH | Cy5 fluorophore for imaging | Offers near-infrared fluorescence capabilities |

| Fmoc-Lys(Ahx-Biotin)-OH | Contains a spacer (Ahx) between lysine and biotin | Enhances flexibility and binding efficiency |

Eigenschaften

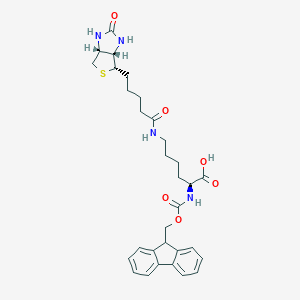

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIBQNGDYNGUEZ-OBXRUURASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452858 | |

| Record name | Fmoc-Lys(biotinyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146987-10-2 | |

| Record name | Fmoc-Lys(biotinyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Fmoc-Lys(Biotin)-OH used in peptide synthesis based on the research provided?

A1: The research highlights the use of this compound for incorporating biotin tags into peptides during solid-phase peptide synthesis [, ]. The research paper specifically mentions its application in creating biotinylated versions of peptides derived from the Notch protein and its viral analogs. [] This biotinylation enables the researchers to study the interaction of these peptides with the target protein, CSL/CBF1, using techniques like affinity purification or ELISA.

Q2: What is the significance of incorporating this compound at the C-terminus of the peptide in this specific research context?

A2: In the research paper, incorporating this compound at the C-terminus serves a dual purpose:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.